(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 886510-13-0
VCID: VC21196116
InChI: InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2
SMILES: C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

CAS No.: 886510-13-0

Cat. No.: VC21196116

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate - 886510-13-0

Specification

CAS No. 886510-13-0
Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2
Standard InChI Key YAEMQXJRXHCWDV-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Canonical SMILES C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Introduction

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.3 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluorenylmethyl protecting group. This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioconjugation techniques .

Synthesis Methods

The synthesis of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate typically involves several steps:

  • Starting Materials: The process begins with commercially available starting materials such as fluorenylmethanol and azetidine-3-carboxylic acid.

  • Protection of Hydroxyl Group: The hydroxyl group of azetidine-3-carboxylic acid is protected using a suitable protecting group, such as a silyl ether, to prevent unwanted side reactions.

  • Formation of Ester Linkage: The protected azetidine-3-carboxylic acid is then reacted with fluorenylmethanol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.

  • Deprotection: Finally, the protecting group on the hydroxyl group is removed under mild acidic conditions to yield the desired compound.

Chemistry and Biology

  • Building Block: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development .

  • Protecting Group: The fluorenylmethyl group serves as a protecting group for hydroxyl and amine functionalities in organic synthesis.

  • Bioconjugation: It can be used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.

Material Science and Catalysis

  • Material Synthesis: It can be used in the synthesis of polymers and materials with specific properties.

  • Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Comparison with Similar Compounds

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate can be compared with other azetidine derivatives, such as (9H-Fluoren-9-yl)methyl 3-aminoazetidine-1-carboxylate and (9H-Fluoren-9-yl)methyl 3-methylazetidine-1-carboxylate. The presence of a hydroxyl group in this compound makes it more reactive in oxidation and substitution reactions compared to its amino counterpart. The methyl-substituted derivative may have different steric and electronic properties, affecting its reactivity and interactions with biological targets.

Comparison Table

CompoundFunctional GroupReactivityBiological Implications
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylateHydroxylHigh reactivity in oxidation and substitution reactionsPotential enzyme inhibitor, bioconjugation applications
(9H-Fluoren-9-yl)methyl 3-aminoazetidine-1-carboxylateAminoLower reactivity compared to hydroxyl groupDifferent biological targets due to amino functionality
(9H-Fluoren-9-yl)methyl 3-methylazetidine-1-carboxylateMethylDifferent steric and electronic propertiesAltered interactions with biological targets

Safety and Handling

Handling of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate requires caution, as it is intended for research use only and not for human consumption. It is essential to follow proper laboratory protocols and safety guidelines when working with this compound .

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